(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a conjugated system with a double bond in the E-configuration, a dimethoxyphenyl group, a trifluoromethyl-substituted pyridine, and a pyrrolidine ring. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the corresponding intermediate.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with a pyrrolidine derivative, often through a nucleophilic substitution reaction.
Attachment of the Trifluoromethylpyridine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond or the pyridine ring, resulting in saturated or partially reduced products.
Substitution: The trifluoromethyl group and the pyrrolidine ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce saturated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its conjugated system and functional groups may be explored for applications in organic electronics and photonics.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Science: Its functional groups may be utilized in the design of novel polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is not fully elucidated. its potential interactions with biological targets can be inferred from its structure:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream biological effects.
Comparison with Similar Compounds
(E)-3-(3,4-dimethoxyphenyl)-1-(3-pyrrolidin-1-yl)prop-2-en-1-one: Lacks the trifluoromethylpyridine group, potentially altering its reactivity and biological activity.
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, which may affect its electronic properties and interactions.
Uniqueness: The presence of the trifluoromethylpyridine group in (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c1-28-17-5-3-14(11-18(17)29-2)4-6-20(27)26-10-8-16(13-26)30-19-12-15(7-9-25-19)21(22,23)24/h3-7,9,11-12,16H,8,10,13H2,1-2H3/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRMCWYOUQWDY-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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